N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
The compound you’re asking about, “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide”, is a complex organic molecule. It contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring and an imidazo[1,2-a]pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature . Moreover, strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole have been discussed .Molecular Structure Analysis
The molecular structure of similar compounds has been established using techniques such as single crystal X-ray diffraction . The introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as IR absorption spectra and 1H-NMR spectrum .Scientific Research Applications
Synthesis and Evaluation of Derivatives
- A study focused on synthesizing and evaluating thiazolo[3,2-a]pyrimidine derivatives for anti-inflammatory and antinociceptive activities, which can be considered similar in structure to the compound . These compounds showed significant activities and lower ulcerogenic potential (Alam, Khan, Siddiqui, & Ahsan, 2010).
Antimicrobial and Antituberculosis Applications
- Thiazole-aminopiperidine hybrid analogues were designed and synthesized, showing promise as Mycobacterium tuberculosis GyrB inhibitors. This research highlights the potential use of similar thiazole-based compounds in antimicrobial and antituberculosis therapies (Jeankumar et al., 2013).
Applications in Antimicrobial and Insecticidal Agents
- Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and insecticidal properties. The study underscores the potential of thiazolo-based compounds in developing new antimicrobial and insecticidal agents (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Fluorescence and Photophysical Characterization
- Research on the synthesis of fluorescent dyes incorporating thioamides, including 4-hydroxythiazolyl, suggests potential applications in fluorescence and photophysical studies. This indicates the relevance of thiazolo compounds in the field of fluorescent materials and dyes (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antiviral Drug Discovery
- A review on antiviral drug discovery includes discussions on thiazolo[3,4-a]benzimidazole derivatives, highlighting the importance of similar thiazole-based compounds in antiviral research (De Clercq, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve the design and synthesis of new compounds by molecular hybridization of previously described derivatives . This is aimed at investigating the possible pharmacophoric contribution of both the 2-phenoxyphenyl and thiazolo-triazole moieties in the analgesic and anti-inflammatory activities .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6OS/c1-13-18(27-11-5-4-8-17(27)24-13)20(29)23-10-9-14-12-30-21-25-19(26-28(14)21)15-6-2-3-7-16(15)22/h2-8,11-12H,9-10H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYDYQBZHFPXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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